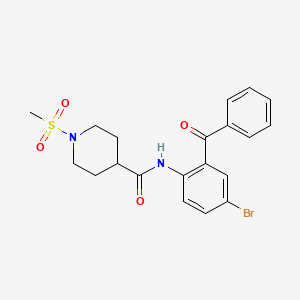

N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O4S/c1-28(26,27)23-11-9-15(10-12-23)20(25)22-18-8-7-16(21)13-17(18)19(24)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPZVJTXOJKZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 388.26 g/mol

- CAS Number : 622386-94-1

Structural Features

The compound features a piperidine ring substituted with a methylsulfonyl group and a benzoyl moiety, which are critical for its biological activity. The presence of the bromine atom on the phenyl group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. A study demonstrated that related piperidine derivatives inhibit oxidative phosphorylation (OXPHOS) in cancer cells, leading to reduced ATP production and subsequent cell death. The IC values for these compounds ranged from 0.58 µM to 1.3 µM against various cancer cell lines, highlighting their potency as potential chemotherapeutic agents .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Mitochondrial Function : The compound disrupts ATP synthesis in cancer cells, which is crucial for their survival and proliferation.

- Targeting Specific Pathways : Similar compounds have been shown to target pathways critical for tumor growth, including those involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and the substituents on the phenyl groups significantly affect the biological activity. For instance:

- The introduction of electron-withdrawing groups enhances potency.

- The spatial arrangement of substituents influences binding affinity to target proteins .

Case Study 1: Inhibition of Pancreatic Cancer Cells

A notable study focused on the efficacy of a related compound against pancreatic cancer cells (MIA PaCa-2). The compound demonstrated an IC value of approximately 118.5 nM when glucose was replaced with galactose, forcing reliance on OXPHOS for energy production. This finding underscores the potential therapeutic application of piperidine derivatives in targeting metabolic pathways in cancer .

Case Study 2: Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial activities against various pathogens. This broad-spectrum efficacy suggests that this compound may also serve as a lead compound in developing new antibiotics .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step protocols, including amide coupling between substituted benzoyl-bromophenyl amines and methylsulfonyl-piperidine intermediates. Microwave-assisted synthesis (e.g., 80°C, 20 min) can enhance yields (up to 85%) while minimizing side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity product. Optimization should focus on controlling stoichiometry of bromophenyl precursors and avoiding hydrolysis of the methylsulfonyl group under acidic conditions .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the 3D structure, particularly to resolve stereochemistry at the piperidine ring and benzoyl substituent. Complementary techniques include:

- NMR : H and C NMR to verify integration ratios and coupling constants (e.g., piperidine ring protons at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~525–530 Da) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Poor aqueous solubility (≤10 µM in PBS) necessitates DMSO stock solutions (≤10% v/v). Co-solvents like cyclodextrins can improve bioavailability .

- Stability : Monitor degradation under UV light and varying pH (4–9) via HPLC. Methylsulfonyl groups are prone to hydrolysis at high temperatures (>60°C) .

- LogP : Predicted ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize kinase inhibition screens (e.g., CDK2, EGFR) due to structural similarities to known inhibitors . Use fluorescence polarization assays for binding affinity (IC values). For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the benzoyl-bromophenyl moiety (e.g., replace Br with Cl or CF) and assess changes in IC against off-target kinases .

- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 PDB: 1H1Q). Focus on hydrogen bonds between the methylsulfonyl group and Lys89 .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, aromatic π-stacking) using Schrödinger’s Phase .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Crystallization is hindered by conformational flexibility of the piperidine ring. Strategies include:

- Co-crystallization : Add small-molecule stabilizers (e.g., glycerol) to lock the piperidine in a chair conformation .

- Slow Evaporation : Use mixed solvents (e.g., chloroform/methanol) at 4°C. Monitor crystal growth via polarized light microscopy .

Q. How can computational modeling predict metabolic stability and off-target effects?

- Methodological Answer :

- Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., methylsulfonyl oxidation). Validate with human liver microsome assays (HLM t >60 min preferred) .

- Off-Target Profiling : Employ SEAware or ChEMBL similarity searches to flag potential interactions with GPCRs or ion channels .

Q. How should contradictory data between in vitro potency and cellular efficacy be resolved?

- Methodological Answer : Discrepancies often stem from poor membrane permeability or efflux by P-glycoprotein. Validate via:

- Caco-2 Permeability Assays : Measure apparent permeability (P) >1 × 10 cm/s.

- Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) and reassess IC .

Q. What strategies enhance metabolic stability without compromising target binding?

- Methodological Answer :

- Isosteric Replacement : Substitute the methylsulfonyl group with trifluoromethanesulfonyl to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Replace labile C-H bonds in the piperidine ring with deuterium to slow metabolism (e.g., at C3/C5 positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.